molecular formula C10H16F3N3 B11732957 {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine

Cat. No.: B11732957
M. Wt: 235.25 g/mol
InChI Key: BBXMXRGAFIHECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group at position 3 and a methyl group at position 1 of the pyrazole ring, along with a 2-methylpropylamine substituent at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with 2-methylpropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the 2-methylpropylamine substituent.

    1-methyl-5-(trifluoromethyl)-1H-pyrazole: Has the trifluoromethyl group at a different position.

    3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group at position 1.

Uniqueness

{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine is unique due to the combination of its trifluoromethyl group, methyl group, and 2-methylpropylamine substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H16F3N3

Molecular Weight

235.25 g/mol

IUPAC Name

2-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine

InChI

InChI=1S/C10H16F3N3/c1-7(2)5-14-6-8-4-9(10(11,12)13)15-16(8)3/h4,7,14H,5-6H2,1-3H3

InChI Key

BBXMXRGAFIHECE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC(=NN1C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.